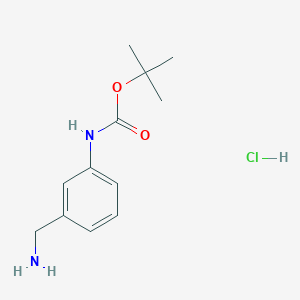![molecular formula C13H11ClN4 B11858408 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach . The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or other scalable synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic substitution: This reaction involves the replacement of a hydrogen atom by an electrophile.
Nucleophilic aromatic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Suzuki coupling: This reaction involves the formation of a carbon-carbon bond between a boronic acid and a halide.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include electrophiles such as bromine or chlorine.
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki coupling: Common reagents include palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are important therapeutic agents for treating various cancers.
Biological Research: It is used in studies involving cell signaling pathways and apoptosis.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . The compound may also induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar and is also used as a pharmaceutical intermediate.
Pyrazolo[3,4-d]pyrimidin-4-ol: This compound has similar biological activities and is used in anticancer research.
Uniqueness
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H11ClN4 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-chloro-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-8-4-3-5-11(9(8)2)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |
InChI Key |
VKZQBTWSTPZTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)







![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)

![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)

